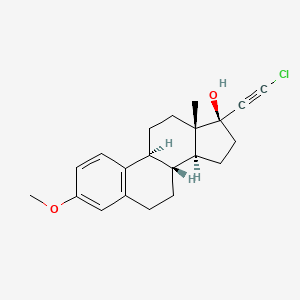
Bdh-2398
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bdh-2398 involves the reaction of benzil dihydrazone with isomeric chlorobenzaldehydes The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
Bdh-2398 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
In chemistry, it is used as a model compound to study reaction mechanisms and the formation of Schiff bases . In biology, Bdh-2398 has been investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is studied for its potential therapeutic applications, including its role as a hormone analog and its effects on hormone receptors.
Mécanisme D'action
The mechanism of action of Bdh-2398 involves its interaction with specific molecular targets and pathways. As a derivative of estradiol, this compound likely exerts its effects by binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression, cell proliferation, and differentiation. The specific pathways involved in the action of this compound depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Bdh-2398 can be compared to other similar compounds, such as other derivatives of estradiol and related estrogen analogs. Similar compounds include 17.alpha.-ethynylestradiol and 17.beta.-estradiol, which also interact with estrogen receptors and exhibit similar biological activities . this compound is unique in its specific chemical structure, which may confer distinct properties and effects compared to other estrogen derivatives.
Conclusion
This compound is a synthetic compound with diverse applications in scientific research Its unique chemical structure and interactions with biological molecules make it a valuable tool for studying various chemical and biological processes
Propriétés
Numéro CAS |
974-76-5 |
|---|---|
Formule moléculaire |
C21H25ClO2 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H25ClO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 |
Clé InChI |
JABONLHKIKMUIS-CRSSMBPESA-N |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
Synonymes |
17 alpha-chlorethinyl-3-methoxyestra-1,3,5(10)-trien-17 beta-ol BDH 2398 BDH-2398 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















